molecular formula C8H12N2S B13515568 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine

Cat. No.: B13515568
M. Wt: 168.26 g/mol
InChI Key: NMKDSRYOKUGNQI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine is an organic compound with the molecular formula C8H12N2S This compound features a cyclopropyl group attached to a methanamine backbone, which is further substituted with a thiazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Formation of the Methanamine Backbone: The methanamine backbone can be synthesized through reductive amination of aldehydes or ketones using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methanamine backbone, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring and cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-N-(furan-2-ylmethyl)methanamine
  • 1-Cyclopropyl-N-(pyridin-2-ylmethyl)methanamine
  • 1-Cyclopropyl-N-(pyrazol-2-ylmethyl)methanamine

Uniqueness

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the cyclopropyl group and thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C8H12N2S/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2

InChI Key

NMKDSRYOKUGNQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=NC=CS2

Origin of Product

United States

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